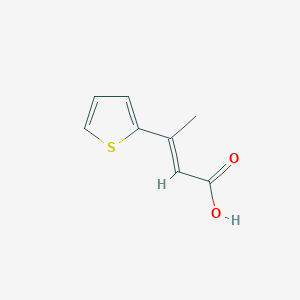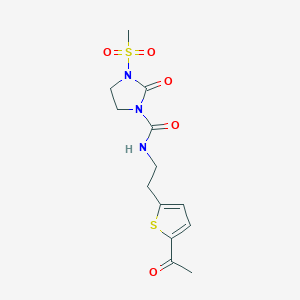![molecular formula C22H16Cl2FNO2 B2441555 (E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one CAS No. 551931-18-1](/img/structure/B2441555.png)
(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one is a useful research compound. Its molecular formula is C22H16Cl2FNO2 and its molecular weight is 416.27. The purity is usually 95%.
BenchChem offers high-quality (E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodehalogenation Studies :
- The photodehalogenation of fluoro or chlorobenzene derivatives, closely related to the compound , generates triplet and singlet phenyl cations and potentially benzyne. These intermediates lead to different products, highlighting the direct effect of substituents on these reactions. This study offers insights into the photostabilizing effects of certain groups, which may be relevant for designing less phototoxic fluorinated drugs (Protti et al., 2012).
Molecular Structure and Spectroscopy :
- An analysis of a structurally similar compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, revealed interesting aspects of its molecular structure. The study discusses its vibrational wavenumbers, geometrical parameters, hyper-conjugative interaction, charge delocalization, and implications for non-linear optical (NLO) materials (Najiya et al., 2014).
Photolysis Research :
- The photolysis of poly[1-(4-substituted phenyl]-2-propen-1-ones], which are related to the compound , was studied. This research is significant for understanding the degradation process and photostability of these types of compounds (Hrdlovič & Guillet, 1986).
Liquid Crystalline Polysiloxanes :
- Research on side-chain liquid crystalline polysiloxanes containing chloro- and fluoro-substituted phenyl groups sheds light on how these substituents affect the mesomorphic properties of polymers. Such studies are crucial for the development of materials with specific optical and mechanical properties (Hsu et al., 1997).
Palladium-Catalyzed Substitution and Cross-Coupling :
- Benzylic fluorides, closely related to the compound of interest, are suitable substrates for Pd(0)-catalyzed substitution and cross-coupling, which are critical reactions in organic synthesis. This study provides insights into the reactivity of similar compounds (Blessley et al., 2012).
Chalcone Derivatives and Crystal Structures :
- The synthesis and crystal structures of chalcone derivatives, which are structurally related to the compound , have been explored. These studies contribute to our understanding of molecular interactions and properties (Salian et al., 2018).
Asymmetric Synthesis Using Yeast Reductase :
- The asymmetric synthesis of compounds closely related to the one using yeast reductase demonstrates the potential of biocatalysis in producing chiral intermediates, which are important in various chemical syntheses (Choi et al., 2010).
properties
IUPAC Name |
(E)-3-(4-chloro-2-fluoroanilino)-1-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2FNO2/c23-16-7-5-15(6-8-16)14-28-22-4-2-1-3-18(22)21(27)11-12-26-20-10-9-17(24)13-19(20)25/h1-13,26H,14H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCOTYHMHVUKA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CNC2=C(C=C(C=C2)Cl)F)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Cl)F)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

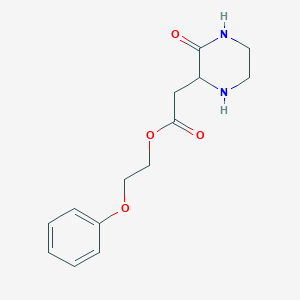
![(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate](/img/structure/B2441478.png)
![N-(3-methoxybenzyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2441479.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2441480.png)
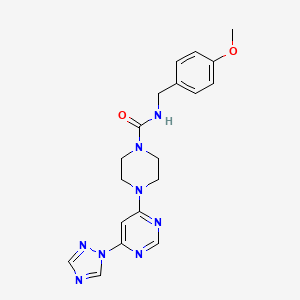


![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/no-structure.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2441485.png)
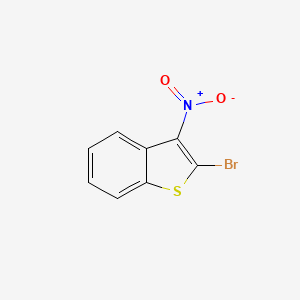
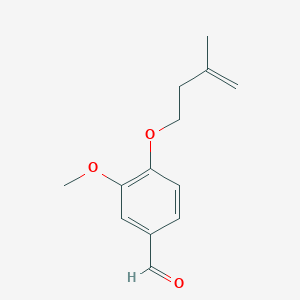
![(E)-4-(Dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2441488.png)
